molecular formula C5H8O B050740 3-Cyclopentene-1-ol CAS No. 14320-38-8

3-Cyclopentene-1-ol

Cat. No. B050740
Key on ui cas rn: 14320-38-8
M. Wt: 84.12 g/mol
InChI Key: WEIMJSIRDZDHAH-UHFFFAOYSA-N
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Patent
US08071766B2

Procedure details

To a solution of cyclopent-3-enol (840 mg, 10.0 mmol) in CH2CT2 (25.0 mL) was added 2-hydroxyisoindolin-1,3-dione (1.96 g, 12.0 mmol) and triphenylphosphine (3.93 g, 15.0 mmol). The resultant mixture was cooled to 0° C. and diisopropylazodicarboxylate (2.95 ml, 15.0 mmol) was slowly added drop wise under N2 atmosphere. The reaction mixture was stirred at ambient temperature for 48 h. To the reaction mixture, H2O (100 mL) was added and extracted with CH2Cl2. The organic layers washed with brine. Dried over anhydrous Na2SO4, filtered and concentrated to provide yellow oil, which was purified by flash chromatography (50% EtOAc-hexane) to yield 2-(cyclopent-3-enyloxy)isoindoline-1,3-dione (740 mg, 32%) as light yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.57-2.87 (m, 4H) 5.12 (t, J=6.19 Hz, 1H) 5.75 (s, 2H) 7.74 (dd, J=5.68, 3.16 Hz, 2H) 7.79-7.87 (m, 2H). MS (ES) [M+H] calculated for C13H12NO3, 230.07. found 230.20.
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH:4]=[CH:3][CH2:2]1.O[N:8]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1=[O:18].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.N#N>O>[CH:1]1([O:6][N:8]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:18])[CH2:5][CH:4]=[CH:3][CH2:2]1

Inputs

Step One
Name
Quantity
840 mg
Type
reactant
Smiles
C1(CC=CC1)O
Name
Quantity
1.96 g
Type
reactant
Smiles
ON1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
3.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.95 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (50% EtOAc-hexane)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(CC=CC1)ON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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